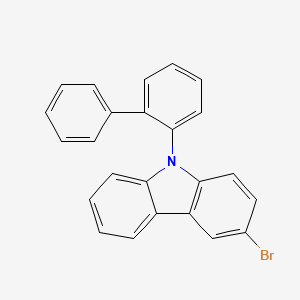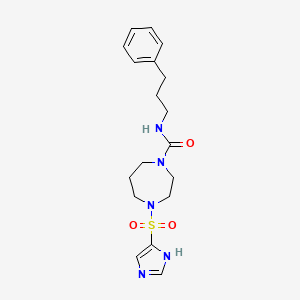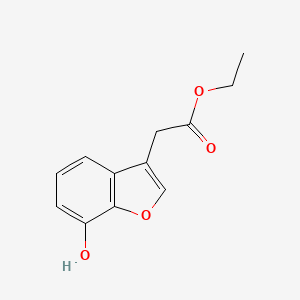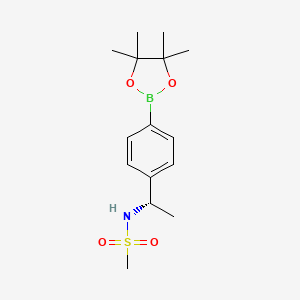
3-bromo-N-(2-biphenylyl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Bromo-N-(2-biphenylyl)carbazole and its derivatives involves multiple steps, including Claisen-Schmidt condensation, cycloaddition reactions, and N-alkylation processes. For instance, Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde leads to the formation of hetero annulated carbazoles, which are further reacted with various organic reactants to afford isoxazolo-, pyrido-, and pyrimido carbazoles (Karunanidhi Murali et al., 2017). Additionally, the N-alkylation of (chloromethyl)benzene with 3-bromo-9H-carbazole has been reported to synthesize the title compound (Peng-mian Huang & Xiao-Chun Wang, 2009).
Molecular Structure Analysis
The molecular structure of 3-Bromo-N-(2-biphenylyl)carbazole derivatives has been elucidated using various spectroscopic techniques. For instance, single-crystal X-ray diffraction analysis has revealed the inclination of the 4-bromophenyl ring to the mean plane of the carbazole moiety and the presence of C-H⋯π stacking interactions among aromatic rings (Gui‐Mei Tang et al., 2021).
Chemical Reactions and Properties
3-Bromo-N-(2-biphenylyl)carbazole undergoes various chemical reactions, including electropolymerization into polycarbazole films exhibiting significant electrochromic behavior (S. Hsiao & Shu-Wei Lin, 2016). The compound also participates in Friedel-Crafts-type alkylation and annulation reactions, leading to the synthesis of carbazole derivatives (Yanlong Gu et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and luminescence of 3-Bromo-N-(2-biphenylyl)carbazole derivatives, have been extensively studied. Thermogravimetric analyses indicate high thermal stabilities, with decomposition temperatures ranging from 298 to 368 °C for different derivatives (Gui‐Mei Tang et al., 2021).
Chemical Properties Analysis
The chemical properties of 3-Bromo-N-(2-biphenylyl)carbazole derivatives include their electrochemical stability and high coloration efficiency when used as electrochromic materials. These polymers exhibit onset temperatures in the range of 300–470°C, showcasing their application potential in electrochromic devices (Yaxin Zhang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
A study by Murali, Sparkes, and Prasad (2017) explored the synthesis of hetero annulated isoxazolo-, pyrido- and pyrimido carbazoles, including a derivative of 3-bromo-N-(2-biphenylyl)carbazole. These compounds displayed notable in vitro antitumor activity, particularly against the MCF-7 cell line, suggesting potential therapeutic applications against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).
Luminescence and Thermal Properties
Research by Tang et al. (2021) investigated the luminescence and thermal properties of biphenyl carbazole derivatives, including those related to 3-bromo-N-(2-biphenylyl)carbazole. These compounds demonstrated high thermal stability and potential for application in materials science, specifically in areas requiring luminescent materials (Tang et al., 2021).
Synthesis and Spectroscopy
Ponce et al. (2006) focused on the synthesis and electronic spectroscopy of bromocarbazoles, including derivatives of 3-bromo-N-(2-biphenylyl)carbazole. The study provided insights into the reactivity and photophysical properties of these compounds, which could be significant in the development of new materials and chemical sensors (Ponce et al., 2006).
Antibacterial Evaluation
Selvam et al. (2019) conducted research on the synthesis and antibacterial evaluation of dibromo and N-bromoacetyl derivatives of carbazole. Their findings indicated that these compounds, related to 3-bromo-N-(2-biphenylyl)carbazole, exhibit excellent antibacterial activity, suggesting their potential use in the development of new antibacterial agents (Selvam, Murugesan, & Uthaikumar, 2019).
Eigenschaften
IUPAC Name |
3-bromo-9-(2-phenylphenyl)carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrN/c25-18-14-15-24-21(16-18)20-11-5-7-13-23(20)26(24)22-12-6-4-10-19(22)17-8-2-1-3-9-17/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGDLKDQACLMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C4=C(C=C(C=C4)Br)C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-biphenylyl)carbazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2488135.png)
![3,6-dichloro-N-[3-(2-oxopiperidin-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2488137.png)
![3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2488139.png)
![2-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2488140.png)
![N-benzo[g][1,3]benzothiazol-2-yl-4-[4-(benzo[g][1,3]benzothiazol-2-ylcarbamoyl)phenoxy]benzamide](/img/structure/B2488142.png)



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2488150.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2488152.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)